molecular formula C20H26N2O3 B1208211 3-Hydroxyhydroquinidine CAS No. 85405-59-0

3-Hydroxyhydroquinidine

Cat. No.: B1208211
CAS No.: 85405-59-0
M. Wt: 342.4 g/mol
InChI Key: QJYVSAYVZYKUJL-LGWHJFRWSA-N
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Description

3-Hydroxyhydroquinidine (C₂₀H₂₄N₂O₃) is a hydroxylated derivative of hydroquinidine, a stereoisomer of quinine, and belongs to the cinchona alkaloid family. Its structure features a quinoline core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as a bicyclic tertiary amine moiety . This compound is of interest due to its structural similarity to antimalarial agents like quinine and quinidine, though its specific pharmacological profile remains less explored.

Properties

CAS No.

85405-59-0

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

(3S,4S,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C20H26N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h4-6,8,11,13,18-19,23-24H,3,7,9-10,12H2,1-2H3/t13-,18+,19-,20+/m0/s1

InChI Key

QJYVSAYVZYKUJL-LGWHJFRWSA-N

SMILES

CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O

Isomeric SMILES

CC[C@]1(CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O

Canonical SMILES

CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O

Synonyms

3-hydroxyhydroquinidine
3-OHHQ
hydroxy-3-dihydroquinidine
OH-HQ

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Hydroxyhydroquinidine with structurally related compounds, emphasizing functional groups and molecular features:

Compound Name Molecular Formula Key Functional Groups Structural Features References
This compound C₂₀H₂₄N₂O₃ Hydroxy, methoxy, quinoline, bicyclic amine Cinchona alkaloid backbone with 3-OH substitution
3-Hydroxypyridine C₅H₅NO Hydroxy, pyridine Monocyclic aromatic system with a single -OH group
5-Hydroxy Lenalidomide C₁₃H₁₃N₃O₄ Hydroxy, isoindolinone, piperidine Immunomodulatory agent with a glutarimide ring
3-Hydroxyquinuclidine-3-carbonitrile C₈H₁₁N₂O Hydroxy, nitrile, quinuclidine Bicyclic amine with polar nitrile group

Key Observations :

  • Quinoline vs. Pyridine Systems: Unlike 3-Hydroxypyridine (a simple monocyclic compound), this compound’s fused quinoline ring enhances aromatic stability and enables π-π interactions, which are critical for binding to biological targets like heme in antimalarial activity .
  • Cyanide vs. Hydroxyl Reactivity : 3-Hydroxyquinuclidine-3-carbonitrile’s nitrile group introduces distinct reactivity (e.g., nucleophilic addition) compared to the hydroxyl group in this compound, which participates in hydrogen bonding and acid-base interactions .
Pharmacological and Reactivity Comparisons
  • Antimalarial Potential: While this compound shares structural motifs with quinine (e.g., the quinoline core), its additional hydroxyl group may alter heme-binding affinity or metabolic stability compared to parent compounds . In contrast, 5-Hydroxy Lenalidomide lacks antimalarial activity but exhibits immunomodulatory effects via cereblon binding .
  • This compound’s methoxy group balances solubility and lipophilicity, a trait critical for drug design.

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